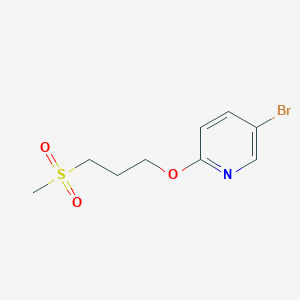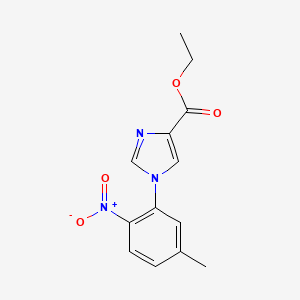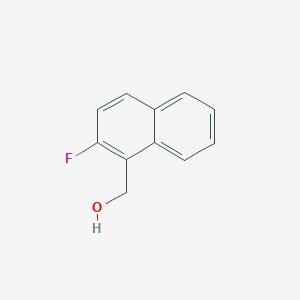
(2-Fluoronaphthalen-1-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoronaphthalen-1-YL)methanol is an organic compound with the molecular formula C11H9FO It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and a hydroxymethyl group is attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoronaphthalen-1-YL)methanol typically involves the reduction of 2-fluoronaphthaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in a solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agents and solvents might vary to optimize yield and cost-effectiveness. Catalytic hydrogenation using palladium or platinum catalysts could also be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoronaphthalen-1-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 2-fluoronaphthaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction of the hydroxymethyl group can yield 2-fluoronaphthylmethane.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acetic acid.
Reduction: NaBH4 in methanol or ethanol, catalytic hydrogenation with palladium or platinum.
Substitution: NaOCH3 in methanol, sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: 2-Fluoronaphthaldehyde
Reduction: 2-Fluoronaphthylmethane
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
(2-Fluoronaphthalen-1-YL)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoronaphthalen-1-YL)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoronaphthalen-1-yl)methanol
- (1-Fluoronaphthalen-2-yl)methanol
- (2-Fluoro-6-methoxyphenyl)(1-(2-phenylethynyl)-1H-indol-2-yl)methanol
Uniqueness
(2-Fluoronaphthalen-1-YL)methanol is unique due to the specific position of the fluorine atom and the hydroxymethyl group on the naphthalene ring. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H9FO |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(2-fluoronaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H9FO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6,13H,7H2 |
InChI Key |
SWRGICCNZJAXSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone](/img/structure/B13881852.png)
![3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13881853.png)
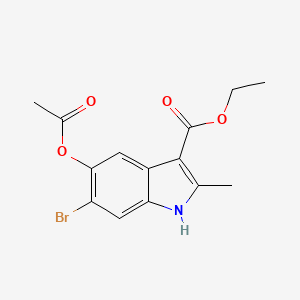
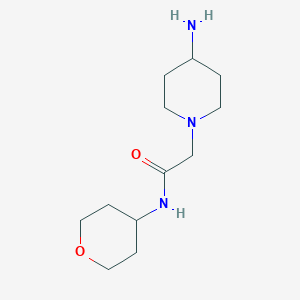
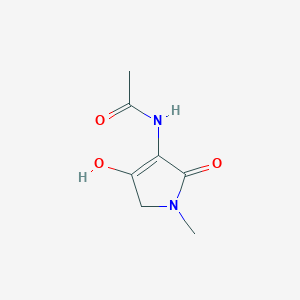
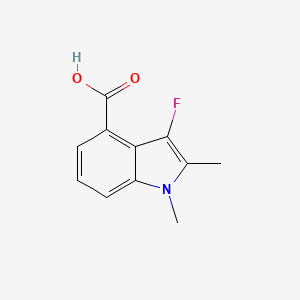
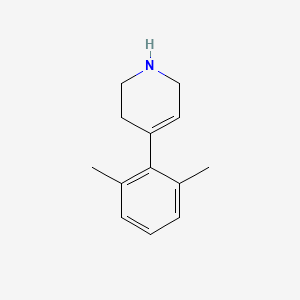


![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
